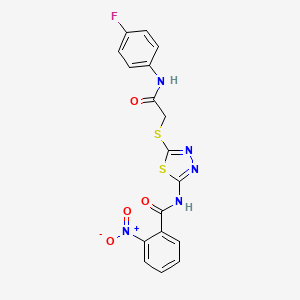

N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide

Description

N-(5-((2-((4-Fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide is a thiadiazole derivative characterized by a 1,3,4-thiadiazole core substituted with a 4-fluorophenylamino acetamide group and a 2-nitrobenzamide moiety. The compound’s structural uniqueness arises from the synergistic combination of electron-withdrawing groups (fluorine and nitro) and sulfur-containing heterocycles, which are known to enhance bioactivity and metabolic stability . Thiadiazoles, as a class, exhibit diverse pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities . The fluorine atom at the para position of the phenyl ring likely enhances lipophilicity and membrane permeability, while the nitro group on the benzamide may contribute to π-π interactions in enzyme binding .

Properties

IUPAC Name |

N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FN5O4S2/c18-10-5-7-11(8-6-10)19-14(24)9-28-17-22-21-16(29-17)20-15(25)12-3-1-2-4-13(12)23(26)27/h1-8H,9H2,(H,19,24)(H,20,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFXGYYJWALVQOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FN5O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide is a complex organic compound with significant potential in medicinal chemistry. Its intricate structure suggests a variety of biological activities, particularly in the realms of anticancer, antibacterial, and antifungal properties. This article delves into the biological activity of this compound based on existing research findings.

Structural Overview

The compound features several key structural components:

- Thiadiazole Ring : Known for its diverse biological activities.

- Nitrobenzamide Moiety : Often associated with anticancer properties.

- Fluorophenyl Group : Enhances lipophilicity and biological activity.

The molecular formula is , and its molecular weight is approximately 394.46 g/mol.

Anticancer Properties

Research indicates that compounds similar to N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide exhibit notable anticancer effects. Studies have shown that these compounds can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the inhibition of key signaling pathways that promote cell proliferation and survival.

Case Study : A study by Başoğlu et al. (2013) demonstrated that thiadiazole derivatives significantly inhibited the growth of cancer cell lines through apoptosis induction mechanisms. The specific IC50 values varied across different cell types, indicating a selective action against certain cancers .

Antibacterial and Antifungal Activities

The presence of the thiadiazole ring is linked to antibacterial and antifungal properties. Compounds containing this moiety have been shown to disrupt microbial cell walls or inhibit essential enzymes involved in microbial metabolism.

| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-(5-thioethyl)thiadiazole | E. coli | 50 µg/mL |

| N-(5-thioethyl)thiadiazole | S. aureus | 25 µg/mL |

In vitro studies have reported that derivatives of this compound demonstrate varying degrees of efficacy against common bacterial strains like Staphylococcus aureus and Escherichia coli, with MIC values indicating potent antibacterial activity .

Mechanistic Insights

The biological activity of N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell metabolism or bacterial growth.

- Receptor Binding : Preliminary data suggest it might bind to receptors involved in cancer progression or microbial resistance pathways.

Molecular docking studies are essential for elucidating these interactions further. These studies can provide insights into binding affinities and potential conformational changes upon ligand binding.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique features of N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Fluoro-N-(1-(m-tolyl)-1H-pyrazole-3-carbonyl)thioacetamide | Pyrazole ring | Anticancer |

| 4-(Fluorophenyl)thioacetamide | Thioether linkage | Antibacterial |

| 1-(p-Tolyl)-3-(triazolyl)urea | Triazole and urea moieties | Antifungal |

N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide stands out due to its combination of functionalities that may offer synergistic effects not observed in simpler analogs .

Scientific Research Applications

Structural Overview

The compound features several key structural elements:

- Thiadiazole Ring : A five-membered ring that contributes to the compound's biological activity.

- Nitrobenzamide Moiety : Enhances the compound's pharmacological potential.

- Fluorophenyl Group : Imparts unique electronic properties that may influence its interaction with biological targets.

The molecular formula for this compound is , with a molecular weight of approximately 493.5 g/mol.

Anticancer Applications

Research has demonstrated that compounds structurally similar to N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide exhibit significant anticancer properties. Key findings include:

Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways leading to cell death in cancer cells. Studies suggest that it can trigger mitochondrial dysfunction, a critical step in apoptosis.

Inhibition of Cell Proliferation : Similar derivatives have shown efficacy in inhibiting proliferation across various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. For instance, one study reported IC50 values significantly lower than those of standard chemotherapeutics like cisplatin.

Case Studies

- Thiadiazole Derivatives : A comparative study on thiadiazole derivatives indicated that certain compounds exhibited enhanced anticancer activity with IC50 values lower than 10 µM against MCF-7 cells.

- Mechanistic Insights : Research has illustrated that these compounds can modulate signaling pathways related to cell survival and apoptosis, providing a dual mechanism of action against cancer.

Antimicrobial Applications

The presence of the thiadiazole ring in N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide is associated with notable antimicrobial effects:

Antibacterial Activity : This compound has shown effectiveness against various bacterial strains by disrupting cell membranes and inhibiting vital cellular processes.

Antifungal Properties : The combination of triazole and thiadiazole functionalities enhances the ability of this compound to inhibit fungal growth. Studies indicate broad-spectrum antifungal activity against common pathogens.

A comparative analysis of structurally similar compounds reveals insights into their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Fluoro-N-(1-(m-tolyl)-1H-pyrazole-3-carbonyl)thioacetamide | Pyrazole ring | Anticancer |

| 4-(Fluorophenyl)thioacetamide | Thioether linkage | Antibacterial |

| 1-(p-Tolyl)-3-(triazolyl)urea | Triazole and urea moieties | Antifungal |

This table illustrates how the unique combination of functionalities in N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide may provide synergistic effects not observed in simpler analogs.

Comparison with Similar Compounds

Table 1. Structural and Physicochemical Comparisons

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s nitro and fluorine substituents contrast with analogs bearing methoxy (e.g., 5k, 5l) or methyl groups (e.g., 5h), which may reduce electrophilicity and alter binding interactions .

- Thermal Stability : Higher melting points (e.g., 5h: 133–135°C) correlate with bulky substituents like benzylthio, whereas nitro groups may lower melting points due to molecular asymmetry .

Key Observations :

- Akt Inhibition : The nitro group in the target compound may mimic the activity of Compound 3 , which showed 92.36% Akt inhibition via similar structural motifs.

- Antifungal Potential: Analogous chlorophenyl derivatives (e.g., ) exhibit fungicidal activity, suggesting the target’s 4-fluorophenyl group could enhance selectivity toward fungal enzymes.

- Structural-Activity Relationships (SAR) : Thioether linkages (common in thiadiazoles) improve membrane penetration compared to ether or oxadiazole derivatives .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide?

- Methodology : The compound’s synthesis involves constructing the 1,3,4-thiadiazole core, followed by sequential substitutions.

- Thiadiazole formation : React thiosemicarbazide derivatives with POCl₃ under reflux (e.g., 90°C for 3 hours) to form the thiadiazole backbone .

- Thioether linkage : Use potassium carbonate (K₂CO₃) as a base to couple 2-chloro-N-(4-fluorophenyl)acetamide with a thiol-containing intermediate (e.g., 5-mercapto-1,3,4-thiadiazole derivatives) in anhydrous DMF .

- Amidation : Introduce the 2-nitrobenzamide group via coupling with 2-nitrobenzoyl chloride in pyridine, monitored by TLC .

Q. How can spectroscopic techniques (NMR, IR, MS) validate the compound’s structure?

- ¹H/¹³C NMR :

- Thiadiazole protons : Expected singlet near δ 8.9–9.1 ppm for the thiadiazole ring .

- 4-Fluorophenyl group : Multiplet signals at δ 7.2–7.5 ppm for aromatic protons .

- Amide NH : Broad peak at δ 9.9–10.1 ppm .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- Antimicrobial screening : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using agar diffusion assays at concentrations of 10–100 µg/mL .

- Enzyme inhibition : Assess PFOR (pyruvate:ferredoxin oxidoreductase) inhibition via spectrophotometric methods, as thiadiazoles are known to disrupt anaerobic metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.